molecular formula C25H24O7S2 B2699762 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid CAS No. 124243-00-1

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Cat. No. B2699762
CAS RN: 124243-00-1
M. Wt: 500.58
InChI Key: HGOBHXGITKMPPL-UHFFFAOYSA-N
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Description

“4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid” is a compound with the CAS Number: 124243-00-1 . It has a molecular weight of 500.59 and its IUPAC name is 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid . It is a strong covalent linker featuring a free carboxylic acid and two tosyl groups .


Molecular Structure Analysis

The molecule contains a total of 60 bonds. There are 36 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), 1 hydroxyl group, and 2 sulfones .


Chemical Reactions Analysis

Each tosyl group in the molecule can be displaced by thiol or amine nucleophiles via a Michael addition . The inclusion of two tosyl groups on this molecule allows this reaction to proceed twice .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid .

Scientific Research Applications

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid derivatives, including 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to a significant presence in the environment and in human exposure. This review discusses their presence, uses, human exposure, metabolism, toxicology, analytical methods for detection, and legal limits (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Properties of Lanthanide Coordination Compounds

Research on 4-benzyloxy benzoic acid derivatives demonstrates their application in forming lanthanide coordination compounds, which have been characterized for their photophysical properties. The presence of electron-releasing or electron-withdrawing groups on these derivatives influences the photoluminescence efficiency of the lanthanide complexes, which has significant implications in materials science and photophysical research (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Application in Ruthenium Alkylidene Triggered Cyclopolymerization

Benzoic acid derivatives play a role in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are used for cyclopolymerization of 1,6-heptadiynes, leading to the development of new polymer materials with potential applications in various industrial sectors (Mayershofer, Nuyken, & Buchmeiser, 2006).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid is a model compound for drug substances in pharmaceutical research. Understanding the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in pharmaceuticals. This research provides valuable data for modeling phase equilibria in pharmaceutical systems (Reschke, Zherikova, Verevkin, & Held, 2016).

Development of Liquid Crystalline Polymers

Research on benzoic acid derivatives includes the development of liquid crystalline polymers with cross-linked network structures. These materials, containing azobenzene mesogens, have potential applications in various fields, including electronics and materials science, due to their unique properties (Saminathan & Pillai, 2000).

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

It is known to act as a strong covalent linker , suggesting that it may interact with various proteins or other biological molecules.

Mode of Action

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid features a free carboxylic acid and two tosyl groups . Each tosyl group can be displaced by thiol or amine nucleophiles via a Michael addition . This allows the compound to form covalent bonds with its targets, altering their structure and function.

properties

IUPAC Name

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBHXGITKMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

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